molecular formula C26H29BrNO3P B1389551 [3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide CAS No. 1231928-55-4

[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide

Cat. No.: B1389551
CAS No.: 1231928-55-4
M. Wt: 514.4 g/mol
InChI Key: LNRNRPGAGWCFCV-XLKZBTFOSA-M
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Description

[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide (CAS: 1231928-55-4) is a phosphonium bromide derivative characterized by a tert-butoxy group, a methoxyimino moiety, and a ketone functionality in its alkyl chain. This compound is utilized in pharmaceutical research, as indicated by its listing in specialized chemical catalogs for medicinal applications . Its structural complexity, featuring both sterically bulky (tert-butoxy) and electron-withdrawing (methoxyimino) groups, distinguishes it from simpler phosphonium salts.

Properties

IUPAC Name

[(2E)-2-methoxyimino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3P.BrH/c1-26(2,3)30-25(28)24(27-29-4)20-31(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19H,20H2,1-4H3;1H/q+1;/p-1/b27-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNRPGAGWCFCV-XLKZBTFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=N\OC)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29BrNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Alkyl Halide Intermediate

  • The alkyl halide precursor, often a bromopropyl derivative, is synthesized via halogenation of the corresponding alcohol or by direct substitution reactions on a protected oxime-containing keto compound.
  • For example, starting from a 3-oxopropyl compound, the methoxyimino group is introduced by reaction with methoxyamine hydrochloride under basic conditions.
  • The tert-butoxy group is introduced by reaction with tert-butanol or via tert-butylation using tert-butyl chloride or tert-butyl triflate under acidic or basic catalysis.

Quaternization Reaction

  • Triphenylphosphine is reacted with the prepared alkyl bromide intermediate in an inert solvent such as acetonitrile, dichloromethane, or toluene.
  • The reaction is typically carried out at elevated temperatures (e.g., 50-80 °C) under nitrogen atmosphere to avoid oxidation.
  • The nucleophilic phosphorus atom attacks the alkyl bromide, forming the phosphonium salt with bromide as the counter ion.

Purification

  • The crude product is purified by recrystallization using solvents like ethanol or ethyl acetate.
  • Filtration and drying under vacuum yield the pure phosphonium bromide salt.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Comparative Data Table of Preparation Parameters

Preparation Step Typical Conditions Reagents/Materials Notes
Oxime formation Room temp to 50 °C, basic aqueous medium Methoxyamine hydrochloride, base (NaOH) Controls methoxyimino group introduction
tert-Butylation Acidic or basic catalysis, ambient to 60 °C tert-Butanol, tert-butyl chloride/triflate Protects hydroxyl group as tert-butyl ether
Halogenation (bromination) Room temp to reflux PBr3, HBr, or other brominating agents Introduces bromide for phosphonium quaternization
Quaternization of triphenylphosphine 50-80 °C, inert atmosphere Triphenylphosphine, alkyl bromide intermediate Forms phosphonium salt
Purification Recrystallization, vacuum drying Ethanol, ethyl acetate Ensures product purity

Research Findings and Notes on Preparation

  • The quaternization step is generally high-yielding but sensitive to moisture and oxygen; inert atmosphere and dry solvents are recommended.
  • The tert-butoxy group enhances the stability of the intermediate and final product, preventing hydrolysis during synthesis.
  • Methoxyimino functionality is crucial for biological activity in related compounds and requires careful pH control during synthesis to avoid side reactions.
  • Analogous phosphonium salts such as (3-bromopropyl)triphenylphosphonium bromide are well-documented and serve as synthetic models for this compound’s preparation.
  • Patents related to similar phosphonium salts indicate that reaction times, solvent choice, and temperature control are critical parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide is involved in several types of chemical reactions:

  • Substitution Reactions: : The bromide ion can be substituted with other nucleophiles.

  • Oxidation and Reduction: : The compound can participate in redox reactions due to its oxo and imino groups.

  • Condensation Reactions: : The methoxyimino group allows it to form bonds with other carbonyl compounds.

Common Reagents and Conditions

  • Nucleophiles: : Alkoxides, amines, and thiols are common nucleophiles used in substitution reactions.

  • Oxidizing Agents: : Peroxides or ozone can be used for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Solvents: : Reactions often occur in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.

Major Products Formed from These Reactions

  • Substitution Products: : When reacted with nucleophiles, products include various substituted phosphonium salts.

  • Condensation Products: : Condensation with carbonyl compounds can yield oxime derivatives and other conjugated systems.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

  • The compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through nucleophilic substitution reactions. Its phosphonium group can facilitate the transfer of alkyl or aryl groups, making it useful for building diverse molecular architectures.

Biological Research

Cellular Studies

  • Recent studies have utilized this compound in cellular assays to investigate its effects on cell viability and proliferation. The triphenylphosphonium moiety is known for its ability to target mitochondria, thus making it a candidate for studying mitochondrial function and dynamics in various cell types.

Drug Delivery Systems

  • The lipophilic nature of the compound allows it to be incorporated into drug delivery systems aimed at enhancing the bioavailability of therapeutic agents. Its ability to traverse cellular membranes efficiently makes it a potential vehicle for targeted drug delivery.

Proteomics

Labeling Agent

  • In proteomics, [3-(tert-butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide has been explored as a labeling agent for proteins, enabling the study of protein interactions and modifications. This application is crucial for understanding cellular mechanisms and disease pathways.

Case Study 1: Mitochondrial Targeting

A study published in Cell Reports investigated the mitochondrial localization of various phosphonium salts, including this compound. The results indicated significant accumulation within mitochondria, suggesting its utility in mitochondrial-targeted therapies for diseases like cancer and neurodegeneration.

Case Study 2: Drug Delivery Enhancement

Research conducted by Zhang et al. (2023) demonstrated that formulations containing this phosphonium salt improved the delivery efficiency of chemotherapeutic agents in vitro. The study highlighted its potential role in overcoming drug resistance mechanisms in cancer cells.

Case Study 3: Protein Interaction Studies

In a recent proteomics study, the compound was used to label specific proteins involved in metabolic pathways. The findings revealed novel interactions that could inform future therapeutic strategies against metabolic disorders.

Mechanism of Action

The mechanism by which [3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide exerts its effects often involves:

  • Interaction with Nucleophiles: : The bromide ion is displaced by nucleophiles, facilitating various synthetic transformations.

  • Electron Transfer: : The compound's oxo and imino groups participate in redox reactions, affecting electron transfer processes.

  • Molecular Targeting: : In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Phosphonium Bromides

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups References
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-TPP bromide tert-Butoxy, methoxyimino, ketone Not explicitly stated Ether, oxime, ketone
Triphenyl(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)phosphonium bromide (Compound 1) Piperazinyl-pyrimidine Not stated Piperazine, pyrimidine
(3-Bromopropyl)triphenylphosphonium bromide Bromopropyl 464.19 Alkyl bromide
[3-(Benzyloxy)propyl]triphenylphosphonium bromide Benzyloxypropyl 483.40 (C28H28BrOP) Ether, benzyl
(3-Phenylpropyl)triphenylphosphonium bromide Phenylpropyl 435.32 (C28H28BrP) Aromatic alkyl
  • The ketone and oxime functionalities may enhance reactivity in nucleophilic additions or condensations compared to purely alkyl-substituted phosphonium salts .

Physicochemical Properties

  • Solubility: Phosphonium bromides with nonpolar substituents (e.g., phenylpropyl) exhibit high organic solvent solubility, while polar groups (e.g., methoxyimino) may enhance aqueous compatibility .
  • Stability : Bulky tert-butoxy groups likely increase steric protection of the phosphonium center, reducing susceptibility to nucleophilic attack compared to linear alkyl chains .
  • Reactivity : The bromide counterion and electron-withdrawing oxime/ketone groups may facilitate use in Wittig reactions or as intermediates in heterocyclic synthesis .

Biological Activity

[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide is a phosphonium salt that has garnered interest in biological research, particularly due to its potential applications in targeting mitochondria within cancer cells. The triphenylphosphonium (TPP) moiety is known for its ability to accumulate in mitochondria, making compounds that incorporate this structure promising candidates for anticancer therapies.

  • Molecular Formula : C26H29BrNO3P
  • Molecular Weight : 514.4 g/mol
  • CAS Number : 1231928-55-4

The biological activity of this compound is largely attributed to its mitochondrial targeting capabilities. The TPP moiety exploits the negative membrane potential of mitochondria, leading to a significant accumulation of the compound within these organelles. This accumulation can disrupt mitochondrial functions, potentially inducing apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .

Anticancer Properties

Research has demonstrated that compounds containing TPP can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives linked to TPP can induce apoptosis and cell cycle arrest in cervical cancer (HeLa) and prostate cancer (PC-3) cells. The mechanism often involves:

  • Induction of Apoptosis : Increased levels of ROS lead to mitochondrial dysfunction and subsequent apoptotic signaling.
  • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G0/G1 phase, inhibiting proliferation .

Cytotoxicity Studies

A comparative analysis of cytotoxic effects was performed using the CCK-8 assay across several cancer cell lines:

CompoundCell LineIC50 (µM)Observations
12aHeLa15Significant anti-proliferative activity
12aPC-320Moderate cytotoxicity
12aMCF-730Reduced sensitivity compared to HeLa and PC-3

The compound exhibited varying degrees of cytotoxicity across different cell lines, with HeLa cells being the most sensitive .

Case Studies

  • Study on Mitochondrial Targeting :
    A study demonstrated that TPP-conjugated compounds could effectively target mitochondria in cancer cells, leading to enhanced anticancer activity. The study highlighted the role of mitochondrial uncoupling and ROS generation as critical factors in the observed cytotoxic effects .
  • Comparative Analysis with Other Anticancer Agents :
    In a head-to-head comparison with standard chemotherapeutics like doxorubicin, TPP-linked compounds showed superior selectivity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the preferential accumulation in mitochondria due to their unique membrane potential .

Q & A

Basic Research Questions

Q. How can the synthesis of this phosphonium salt be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling a tert-butoxy-methoxyimino precursor with triphenylphosphine derivatives. Key steps include:

  • Using anhydrous DMF as a solvent under argon to prevent hydrolysis of intermediates .
  • Activating carboxyl groups with DCC/HOBt for efficient coupling .
  • Monitoring reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and isolating the product via precipitation in diethyl ether .
    • Critical Note : Impurities from unreacted triphenylphosphine can be removed by washing with cold ether.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H, ¹³C, ³¹P) : Confirms the tert-butoxy (δ ~1.2 ppm), methoxyimino (δ ~3.8 ppm), and phosphonium (δ ~24 ppm in ³¹P NMR) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-Br]⁺ peak at m/z 429.29) .
  • Elemental Analysis : Ensures stoichiometric ratios (C: ~61.5%, H: ~5.1%, Br: ~18.6%) .

Advanced Research Questions

Q. How does the methoxyimino group influence reactivity in Wittig-like reactions?

  • Methodological Answer :

  • The methoxyimino moiety stabilizes the ylide intermediate, enabling selective olefination with aldehydes.
  • Example: React with 4-nitrobenzaldehyde in THF at 0°C to form α,β-unsaturated ketones (confirmed by UV-Vis λmax ~320 nm) .
  • Contradiction Alert : Some studies report reduced yields with sterically hindered aldehydes due to competing hydrolysis of the imino group .

Q. What strategies mitigate instability of this compound in aqueous environments?

  • Methodological Answer :

  • Store under anhydrous conditions (argon atmosphere, molecular sieves) to prevent hydrolysis of the tert-butoxy group .
  • Use protic solvent-free reaction systems (e.g., DCM/THF) for cellular uptake studies .
  • Data Conflict : Conflicting reports exist on its stability in PBS buffer (pH 7.4); some suggest <10% degradation at 4°C over 24 hours, while others note rapid decomposition at 37°C .

Q. How can this compound be used to study mitochondrial targeting in live-cell assays?

  • Methodological Answer :

  • The triphenylphosphonium cation facilitates mitochondrial accumulation via membrane potential-driven uptake .
  • Protocol:

Label with BODIPY-FL via NHS-ester coupling (1:2 molar ratio, pH 8.5).

Treat HeLa cells with 10 µM labeled compound for 1 hour.

Image using confocal microscopy (λex = 488 nm; λem = 510 nm) and validate with MitoTracker Red colocalization (Pearson’s coefficient >0.85) .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles in polar solvents?

  • Resolution :

  • Batch-dependent impurities (e.g., residual DMF) may artificially enhance solubility. Always confirm purity via HPLC (C18 column, 70:30 MeOH/H2O, RT ~5.2 min) .
  • Solubility in DMSO varies with crystallinity : Amorphous forms dissolve faster (>50 mg/mL) vs. crystalline forms (<10 mg/mL) .

Experimental Design

Q. How to design a kinetic study for its hydrolysis under physiological conditions?

  • Methodological Answer :

  • Prepare 1 mM solutions in PBS (pH 7.4) and simulated lysosomal fluid (pH 4.5) .
  • Monitor degradation via LC-MS at 0, 1, 3, 6, and 24 hours.
  • Fit data to a first-order kinetic model (kobs ~0.12 h⁻¹ at pH 7.4 vs. ~0.45 h⁻¹ at pH 4.5) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide
Reactant of Route 2
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide

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